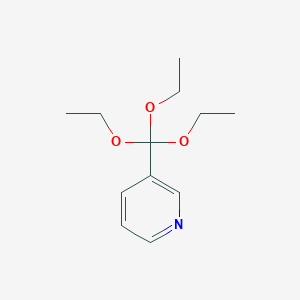

3-(Triethoxymethyl)pyridine

Description

3-(Piperidin-4-ylmethoxy)pyridine is a pyridine-based small molecule identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme critical for regulating histone H3 lysine 4 (H3K4) methylation . LSD1 overexpression is implicated in cancers such as acute myeloid leukemia and breast cancer, making it a therapeutic target . The compound features a pyridine core substituted with a piperidin-4-ylmethoxy group at the 3-position, which enhances binding to LSD1’s substrate pocket . Its optimized structure achieves nanomolar inhibitory activity (Ki = 29 nM) and high selectivity against monoamine oxidases (MAO-A/B), minimizing off-target effects .

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3-(triethoxymethyl)pyridine |

InChI |

InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-8-7-9-13-10-11/h7-10H,4-6H2,1-3H3 |

InChI Key |

CTZOHFRDFXZDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CN=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 3-(Triethoxymethyl)pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Alkyl halides, organometallic reagents, aprotic solvents.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Alkylated pyridine compounds.

Scientific Research Applications

Chemistry: 3-(Triethoxymethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine-containing molecules makes it a valuable tool in biochemical assays .

Medicine: Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug design .

Industry: In the industrial sector, 3-(Triethoxymethyl)pyridine is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(Triethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural Features and Inhibitory Activity

Key structural comparisons with related compounds are summarized below:

| Compound | Core Structure | R3 Substituent | R5/R6 Substituents | LSD1 Ki (nM) | MAO-B Selectivity (vs. LSD1) |

|---|---|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine (17) | Pyridine | Piperidin-4-ylmethoxy | R5: 4-Cyanophenyl; R6: -Me | 29 | >640× |

| Compound 41 | Benzene | Piperidin-4-ylmethoxy | R6: -Me | 1,200 | Not reported |

| Compound 5 | Pyridine | Piperidin-4-ylmethoxy | R5: 4-Cyanophenyl; R6: -H | 2,300 | ~100× |

| Compound 22 | Pyridine | Piperidin-4-ylmethoxy | R6: -OCF3 | 43 | >160× |

Key Findings :

- Pyridine vs. Benzene Core : Replacing benzene (compound 41) with pyridine (compound 17) improves LSD1 inhibition by ~40-fold due to enhanced electrostatic interactions with FAD and Tyr761 in LSD1’s active site .

- Substituent Effects: R5: The 4-cyanophenyl group (compound 17) optimizes hydrophobic interactions with Val333 and Phe538 . R6: Para-substituents (-Me, -CF3, -OCF3) enhance activity. For example, -OCF3 (compound 22) increases potency by 79-fold compared to unsubstituted analogs . R3: The piperidin-4-ylmethoxy group is essential; replacing it with non-basic groups (e.g., compound 43 with -NH-) abolishes activity .

Enzyme Selectivity

3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit exceptional selectivity against MAO isoforms:

| Compound | LSD1 Ki (nM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (MAO-B/LSD1) |

|---|---|---|---|---|

| 17 | 29 | >100 | 18.6 | >640× |

| 16 | 34 | >100 | 5.5 | >160× |

| 22 | 43 | >100 | 2.6 | >60× |

Cellular Activity and Toxicity

- H3K4me2 Modulation : Compound 17 increased H3K4me2 levels in MV4-11 leukemia cells at 1 μM, confirming target engagement .

- Antiproliferative Effects: Leukemia Cells: EC50 = 0.28–0.86 μM (MLL-rearranged lines) . Solid Tumors: EC50 = 2.1–8.6 μM (breast cancer) . Normal Cells: No significant toxicity (EC50 > 20 μM in fibroblasts) .

Molecular Binding Insights (Docking Studies)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.